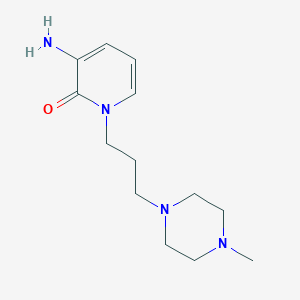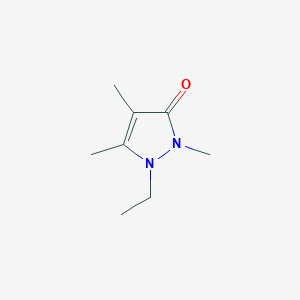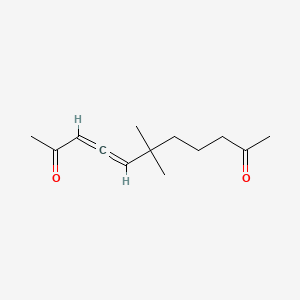
6,6-Dimethyl-3,4-undecadiene-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-3,4-undecadiene-2,10-dione is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.297 g/mol It is characterized by its unique structure, which includes two diene groups and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4-undecadiene-2,10-dione can be achieved through several methods. One common approach involves the reaction of 6,6-dimethylundeca-3,4-diene with appropriate oxidizing agents to introduce the ketone functionalities . The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-3,4-undecadiene-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6,6-Dimethyl-3,4-undecadiene-2,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-3,4-undecadiene-2,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diene and ketone groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Undecadiene-2,10-dione, 5,6,6-trimethyl-: Similar structure with additional methyl groups.
6,6-Dimethyl-3,4-undecadiene-2,10-dione: The base compound for comparison.
Uniqueness
Its structural features differentiate it from other similar compounds, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
52588-78-0 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
InChI |
InChI=1S/C13H20O2/c1-11(14)7-5-9-13(3,4)10-6-8-12(2)15/h8,10H,5,7,9H2,1-4H3 |
Clé InChI |
ZJUAUNQHNSLJQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(C)(C)C=C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


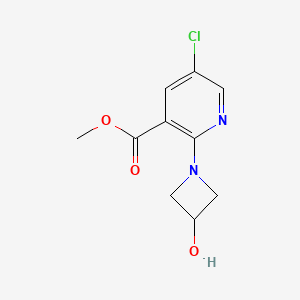
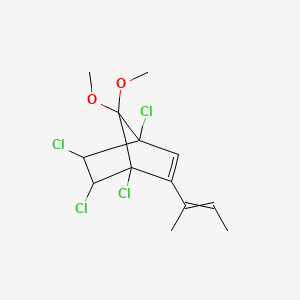
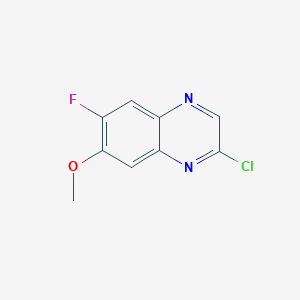
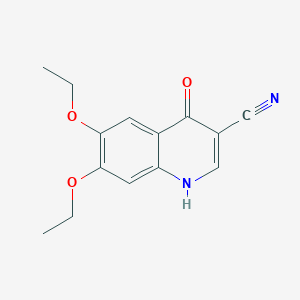
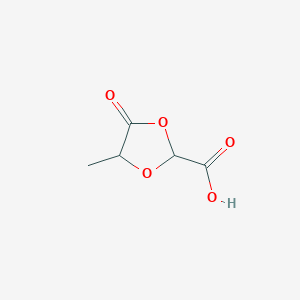
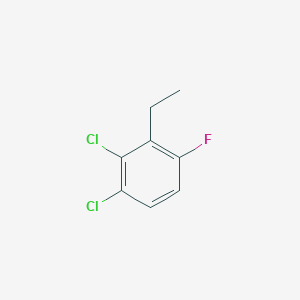
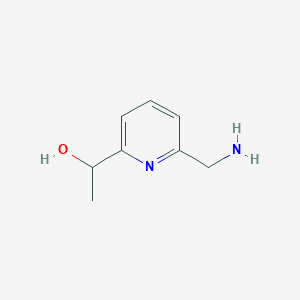
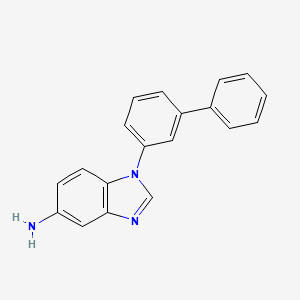
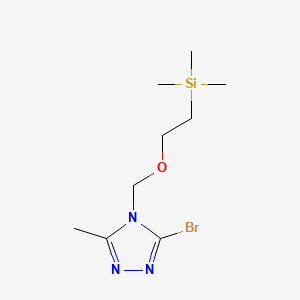
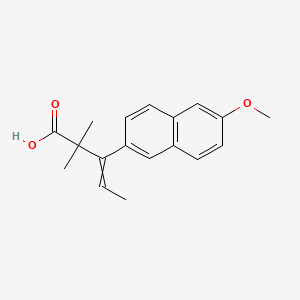
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)
